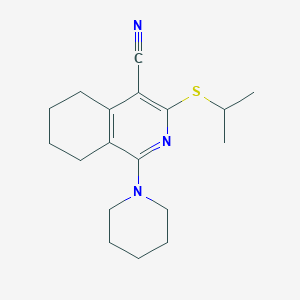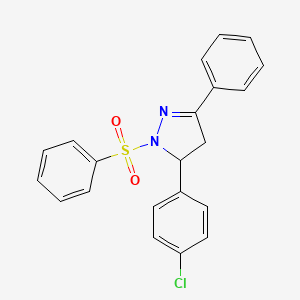![molecular formula C29H34N2O3 B11654752 2-[1-oxo-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11654752.png)
2-[1-oxo-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-oxo-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound featuring a quinoline and isoindole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-oxo-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline with an appropriate isoindole derivative under controlled conditions. The reaction often requires a catalyst, such as a Lewis acid, and is conducted in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification steps, including recrystallization and chromatography, are crucial to obtain the desired product with minimal impurities.
化学反应分析
Types of Reactions
2-[1-oxo-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the quinoline moiety to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. They are studied for their ability to interact with biological macromolecules, influencing various biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been explored as a candidate for the development of new drugs targeting neurological disorders and cancer.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its structural rigidity and functional versatility.
作用机制
The mechanism by which 2-[1-oxo-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing cellular pathways and physiological processes.
相似化合物的比较
Similar Compounds
2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline: Shares the quinoline moiety but lacks the isoindole component.
Hexahydro-1H-isoindole-1,3(2H)-dione: Contains the isoindole structure but not the quinoline moiety.
Uniqueness
The uniqueness of 2-[1-oxo-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione lies in its combined structural features, which confer distinct chemical reactivity and biological activity. This duality allows for versatile applications across various scientific disciplines.
属性
分子式 |
C29H34N2O3 |
|---|---|
分子量 |
458.6 g/mol |
IUPAC 名称 |
2-[1-oxo-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)propan-2-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C29H34N2O3/c1-19(30-26(33)21-14-8-9-15-22(21)27(30)34)25(32)31-24-17-11-10-16-23(24)29(4,18-28(31,2)3)20-12-6-5-7-13-20/h5-7,10-13,16-17,19,21-22H,8-9,14-15,18H2,1-4H3 |
InChI 键 |
HYBFQIXAQRMZGS-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=CC=C3)N4C(=O)C5CCCCC5C4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-3-(1,3-benzodioxol-5-yl)-2-imino-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B11654677.png)


![2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methylquinazolin-4(3H)-one](/img/structure/B11654681.png)
![(6Z)-6-{3-chloro-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654683.png)
![methyl 6-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11654687.png)

![4-fluoro-N-[7-(methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl]benzamide](/img/structure/B11654708.png)
![5-bromo-N-[(1Z)-3-[(furan-2-ylmethyl)amino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B11654714.png)
![ethyl 4-(5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate](/img/structure/B11654715.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B11654724.png)
![6-{[(4-Methylphenyl)thio]methyl}-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol](/img/structure/B11654726.png)
![(6Z)-5-imino-6-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654737.png)
![Ethyl 4-[3-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B11654746.png)
